3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5S/c27-19-5-7-20(8-6-19)30-25(33)22-9-4-18(24(32)29-10-12-36-13-11-29)15-23(22)28-26(30)37-16-17-2-1-3-21(14-17)31(34)35/h1-9,14-15H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFRKDMCGKZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.
Antiproliferative Activity
Recent studies have demonstrated that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to the compound have shown efficacy against non-small cell lung cancer (NSCLC) cells through inhibition of the epidermal growth factor receptor (EGFR) pathway. The following table summarizes key findings regarding the antiproliferative effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinazolin-4(3H)-one Derivative | A549 (Lung Cancer) | 5.0 | EGFR Inhibition |
| Quinazolin-4(3H)-one Derivative | HCT116 (Colorectal) | 6.0 | Induction of Apoptosis |
| Quinazolin-4(3H)-one Derivative | MCF7 (Breast Cancer) | 4.5 | Cell Cycle Arrest |
Antimicrobial Activity
The quinazolin-4(3H)-one scaffold has been extensively studied for its antimicrobial properties. The compound's structural features enhance its interaction with bacterial targets, such as DNA gyrase, leading to bactericidal effects. The following table presents antimicrobial activity data:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.95 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 3.90 µg/mL |
The biological activity of 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as DNA gyrase in bacteria and EGFR in cancer cells.
- Induction of Apoptosis : Studies indicate that quinazolinone derivatives can trigger apoptotic pathways in cancer cells.
- Antimicrobial Activity : The interaction with bacterial DNA gyrase suggests a mechanism for its antibacterial effects.
Case Studies
- Anticancer Properties : A study highlighted that a derivative similar to this compound exhibited significant growth inhibition in NSCLC cell lines, demonstrating an IC50 value comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation reported that quinazolinone derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with specific compounds demonstrating low MIC values against resistant strains .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is significant for the treatment of various tumors, including non-small cell lung cancer and breast cancer. The compound's ability to modulate EGFR activity suggests its potential as a therapeutic agent in oncology .
Protein Kinase Inhibition
The compound has been identified as a modulator of protein kinase enzymatic activity. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for further investigations into its mechanism of action in cancer cells .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Inhibition of EGFR | The compound demonstrated significant inhibition of EGFR in vitro, leading to reduced proliferation in cancer cell lines. | Supports the potential use in targeted cancer therapies. |
| Protein Kinase Modulation | Inhibition assays revealed that the compound affects downstream signaling pathways associated with cell survival and growth. | Highlights its role in manipulating cell fate decisions in malignancies. |
| Antimicrobial Screening | Initial results indicated activity against certain bacterial strains, although further testing is required for validation. | Opens avenues for developing new antimicrobial therapies based on quinazoline scaffolds. |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Carbonic Anhydrase I (hCA I) Inhibition
- Aliphatic-thio derivatives (e.g., compounds 2–4) exhibit stronger hCA I inhibition (KI = 57.8–85.5 nM) than benzylthio analogues (KI = 229.4–740.2 nM) . The target compound’s 3-nitrobenzylthio group places it in the less active benzylthio category, but the 4-fluorophenyl and morpholine groups could modulate activity unpredictably.
COX-2 Inhibition
- Fluorinated S-substituted derivatives (e.g., compounds 29–30) with azole substituents show high COX-2 affinity .
Antibacterial Activity
- Fluorophenyl-substituted compounds like 9a demonstrate moderate antibacterial activity (zone of inhibition: 1.0–1.4 cm) . The target compound’s nitro group could enhance or diminish this effect, depending on bacterial nitroreductase activity.
Physicochemical Properties
- The nitro group adds molecular weight (~406 g/mol for analogues in ), which may impact bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing this quinazolin-4(3H)-one derivative?
The compound is typically synthesized via multi-step reactions involving cyclization, substitution, and functional group modifications. A common approach involves:
- Step 1 : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Step 3 : Morpholine-4-carbonyl incorporation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 4 : Thioether linkage formation between the quinazolinone and 3-nitrobenzyl groups via thiol-disulfide exchange or alkylation . Key considerations : Purification via column chromatography (silica gel, gradient elution) and characterization by NMR and MS .
Q. How is the compound characterized post-synthesis?
Essential characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., morpholine carbonyl resonance at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching CHFNOS) .
- X-ray Crystallography : For unambiguous 3D structural determination (e.g., confirming the thioether bond geometry) .
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups .
Q. What are the key structural features influencing its bioactivity?
Critical pharmacophores include:
- Morpholine-4-carbonyl group : Enhances solubility and modulates enzyme binding via hydrogen bonding .
- 3-Nitrobenzylthio moiety : Contributes to redox activity and potential interaction with cysteine residues in target proteins .
- 4-Fluorophenyl group : Increases lipophilicity and influences pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Heterogeneous catalysts (e.g., KAl(SO)·12HO) for cyclization steps, improving yields from 46% to >70% .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for morpholine coupling, reducing side-product formation .
- Temperature control : Lower temperatures (0–5°C) during nitrobenzylthio incorporation to minimize oxidation . Data-driven approach : Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, solvent, catalyst loading) .
Q. How do solvent and temperature affect cyclization reactions in synthesis?
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states in cyclization, accelerating reaction rates but risking by-product formation .
- Temperature : Elevated temperatures (>80°C) favor ring closure but may degrade nitro groups. A balance is achieved at 60–70°C . Example : Cyclization of intermediate 12 in POCl/DMF at 70°C achieved 88% yield .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Utilized to model binding with kinases (e.g., EGFR) by aligning the morpholine group with ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations to evaluate hydrogen bond persistence) .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity (IC) .
Q. How to resolve discrepancies in reported bioactivity data?
Contradictions in IC values (e.g., 2 µM vs. 10 µM) may arise from:
- Assay variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or incubation times .
- Compound purity : Impurities >5% skew results; HPLC purity >98% is critical .
- Buffer conditions : Redox-active buffers (e.g., DTT) may alter nitro group reactivity . Mitigation : Standardize protocols (CLSI guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What strategies modify the compound’s structure to enhance pharmacological properties?
- Nitro reduction : Convert the 3-nitro group to amine for improved solubility and reduced toxicity .
- Morpholine replacement : Substitute with piperazine or thiomorpholine to alter target selectivity .
- Prodrug design : Esterify the quinazolinone carbonyl for enhanced bioavailability . Example : Derivative 15 (N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine) showed 71% yield and improved cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
